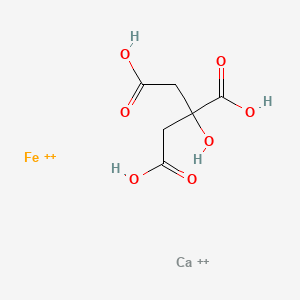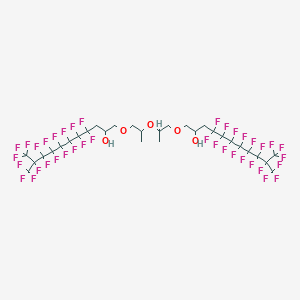
Calcium ferrous citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium ferrous citrate is a chemical compound with the molecular formula C₁₂H₁₀Ca₂FeO₁₄. It is composed of calcium, iron, and citrate ions. This compound is known for its potential applications in various fields, including medicine, chemistry, and industry. The unique combination of calcium and iron in a citrate complex makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium ferrous citrate can be synthesized through various methods. One common approach involves the reaction of calcium carbonate, ferrous sulfate, and citric acid in an aqueous solution. The reaction typically occurs under controlled pH and temperature conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
[ \text{CaCO}_3 + \text{FeSO}_4 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Ca}_2\text{Fe(C}_6\text{H}_5\text{O}_7)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, including calcium carbonate, ferrous sulfate, and citric acid, are mixed in precise proportions and subjected to controlled reaction conditions. The resulting product is then purified and dried to obtain the final compound in a stable form.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium ferrous citrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of calcium and iron ions, as well as the citrate ligand.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, ferrous ions (Fe²⁺) in this compound can be oxidized to ferric ions (Fe³⁺). This reaction is often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: Under reducing conditions, ferric ions (Fe³⁺) can be reduced back to ferrous ions (Fe²⁺). Reducing agents such as hydrogen gas or sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where the citrate ligand is replaced by other ligands. This can occur in the presence of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ferric citrate, while reduction can regenerate the ferrous form.
Wissenschaftliche Forschungsanwendungen
Calcium ferrous citrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium and iron ions in coordination chemistry studies.
Biology: In biological research, this compound is studied for its potential role in cellular processes involving calcium and iron metabolism.
Medicine: The compound is investigated for its potential use in treating iron deficiency anemia and other conditions related to calcium and iron metabolism.
Industry: In industrial applications, this compound is used in water treatment processes and as a nutritional supplement in animal feed.
Wirkmechanismus
The mechanism of action of calcium ferrous citrate involves the release of calcium and iron ions in biological systems. These ions play crucial roles in various physiological processes. Calcium ions are essential for bone health, muscle function, and nerve transmission, while iron ions are vital for oxygen transport and cellular respiration. The citrate ligand helps in the solubilization and bioavailability of these ions, facilitating their absorption and utilization in the body.
Vergleich Mit ähnlichen Verbindungen
Calcium ferrous citrate can be compared with other similar compounds such as:
Ferrous sulfate: Commonly used as an iron supplement, but lacks the calcium component.
Calcium citrate: Used as a calcium supplement, but does not provide iron.
Ferric citrate: Used in the treatment of hyperphosphatemia in chronic kidney disease patients, but has different oxidation states of iron.
The uniqueness of this compound lies in its ability to provide both calcium and iron in a single compound, making it a versatile and valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53684-61-0 |
|---|---|
Molekularformel |
C6H8CaFeO7+4 |
Molekulargewicht |
288.05 g/mol |
IUPAC-Name |
calcium;2-hydroxypropane-1,2,3-tricarboxylic acid;iron(2+) |
InChI |
InChI=1S/C6H8O7.Ca.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+2 |
InChI-Schlüssel |
APWIREYTDSSNID-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca+2].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)












